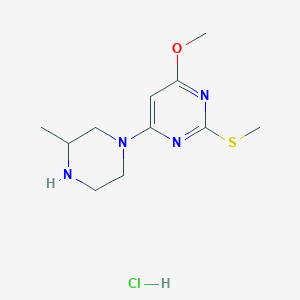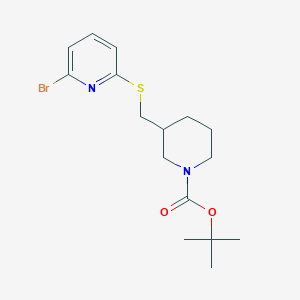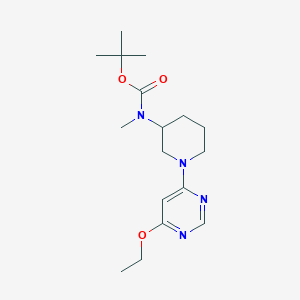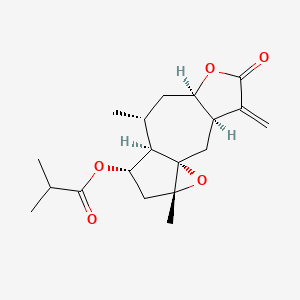
Minimolide F
Vue d'ensemble
Description
La Minimolide F est une lactone sesquiterpénique connue pour ses effets inhibiteurs significatifs sur les cellules cancéreuses du nasopharynx . C'est un produit naturel dérivé des plantes, en particulier de la famille des Compositae . Le composé a une formule moléculaire de C19H26O5 et une masse moléculaire de 334,41 g/mol .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La Minimolide F peut être isolée de l'extrait méthanolique de Centipeda minima en utilisant l'extraction par fluide supercritique . Le processus implique l'utilisation de dioxyde de carbone à haute pression comme solvant, ce qui permet une extraction efficace des lactones sesquiterpéniques .
Méthodes de production industrielle
Cela impliquerait la culture de Centipeda minima et l'extraction et la purification subséquentes de la this compound en utilisant des techniques telles que la chromatographie liquide haute performance (HPLC) .
Analyse Des Réactions Chimiques
Types de réactions
La Minimolide F subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier la structure du cycle lactone.
Substitution : Les réactions de substitution peuvent se produire à différentes positions sur la molécule, conduisant à la formation de nouveaux composés.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans diverses conditions.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de la this compound, qui peuvent avoir des activités biologiques différentes .
Applications de la recherche scientifique
La this compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les lactones sesquiterpéniques et leurs propriétés chimiques.
Biologie : Étudié pour son activité antiproliférative contre les cellules cancéreuses, en particulier les cellules cancéreuses du nasopharynx
Médecine : Agent thérapeutique potentiel pour le traitement du cancer en raison de ses effets inhibiteurs sur la croissance des cellules cancéreuses
Mécanisme d'action
La this compound exerce ses effets en inhibant la croissance des cellules cancéreuses. Les cibles moléculaires et les voies exactes impliquées ne sont pas entièrement comprises, mais on pense qu'elle interfère avec la prolifération cellulaire et induit l'apoptose (mort cellulaire programmée) dans les cellules cancéreuses . On pense que la structure cyclique lactone du composé joue un rôle crucial dans son activité biologique .
Applications De Recherche Scientifique
Minimolide F has several scientific research applications, including:
Chemistry: Used as a model compound for studying sesquiterpene lactones and their chemical properties.
Biology: Investigated for its antiproliferative activity against cancer cells, particularly nasopharyngeal cancer cells
Medicine: Potential therapeutic agent for cancer treatment due to its inhibitory effects on cancer cell growth
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.
Mécanisme D'action
Minimolide F exerts its effects by inhibiting the growth of cancer cells. The exact molecular targets and pathways involved are not fully understood, but it is believed to interfere with cell proliferation and induce apoptosis (programmed cell death) in cancer cells . The compound’s lactone ring structure is thought to play a crucial role in its biological activity .
Comparaison Avec Des Composés Similaires
La Minimolide F est unique parmi les lactones sesquiterpéniques en raison de ses effets inhibiteurs spécifiques sur les cellules cancéreuses du nasopharynx . Des composés similaires comprennent :
- Breviline A
- Arnicolide C
- Arnicolide D
- Microhelenin C
Ces composés présentent également des activités antiprolifératives et anticancéreuses, mais peuvent différer dans leurs cibles spécifiques et leurs mécanismes d'action .
Propriétés
IUPAC Name |
[(1S,3R,7R,9R,10R,11S,13R)-9,13-dimethyl-4-methylidene-5-oxo-6,14-dioxatetracyclo[8.4.0.01,13.03,7]tetradecan-11-yl] 2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O5/c1-9(2)16(20)23-14-8-18(5)19(24-18)7-12-11(4)17(21)22-13(12)6-10(3)15(14)19/h9-10,12-15H,4,6-8H2,1-3,5H3/t10-,12-,13-,14+,15-,18-,19+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGAEBIPXRQKFC-PZSYGAARSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CC34C1C(CC3(O4)C)OC(=O)C(C)C)C(=C)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H](C[C@]34[C@H]1[C@H](C[C@]3(O4)C)OC(=O)C(C)C)C(=C)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



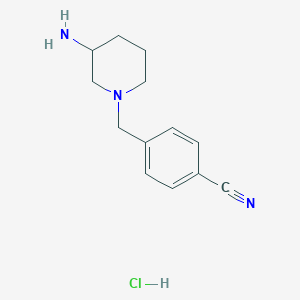





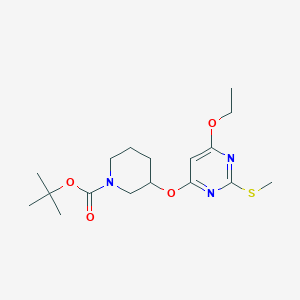
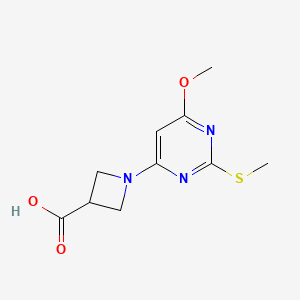
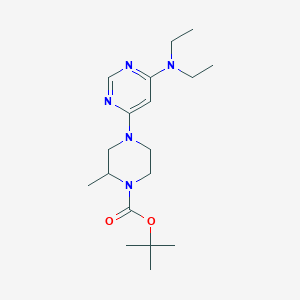
![4-[(6-Methoxy-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3027666.png)
